methyl4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate
Description
Methyl 4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate is a thienopyrimidine derivative characterized by a fused thiophene-pyrimidine core, a methyl ester group at position 6, and a keto group at position 4. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets such as kinases and enzymes .
Properties
IUPAC Name |
methyl 4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3S/c1-13-8(12)5-2-4-6(11)9-3-10-7(4)14-5/h2-3H,1H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVXTWOIKCSULQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)N=CNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating thiophene-2-carboxamides in formic acid, which results in the formation of thieno[2,3-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thienopyrimidines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : CHNOS
Molecular Weight : 254.27 g/mol
IUPAC Name : Methyl 4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate
CAS Number : 86762-08-5
The compound features a fused ring structure that contributes to its biological activity. The thieno and pyrimidine moieties enhance its potential as a building block for further chemical modifications.
Scientific Research Applications
Methyl 4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate has been explored for various applications:
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its potential as an antimicrobial , antiviral , and anticancer agent . Research indicates that derivatives of this compound can inhibit specific enzymes or receptors involved in disease pathways.
Studies have demonstrated the biological activities of this compound:
- Anticancer Activity : Research has shown that methyl 4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro studies reported a significant decrease in cell viability at concentrations ranging from 10 to 50 µM.
| Cell Line | Control Viability (%) | Treated Viability (%) |
|---|---|---|
| A549 (Lung) | 100 | 65 |
| HeLa (Cervical) | 100 | 70 |
Coordination Chemistry
Due to its unique structure, the compound serves as a ligand in coordination chemistry. It can form complexes with transition metals, which may exhibit interesting catalytic properties.
Material Science
In material science, methyl 4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate is utilized in the development of new materials with specific electronic or optical properties. Its ability to participate in polymerization reactions makes it useful for creating novel polymers.
Case Study 1: Antimicrobial Properties
A study investigated the antimicrobial efficacy of methyl 4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate against several bacterial strains. The results indicated that the compound exhibited significant inhibition of growth against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of related compounds. The study reported a significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) when treated with derivatives of this compound.
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 200 | 80 |
| IL-6 | 150 | 60 |
Mechanism of Action
The mechanism of action of methyl 4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with DNA, leading to its antimicrobial or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Ester Group Variations
- Ethyl Esters: Ethyl 5-methyl-4-oxo-thieno[2,3-d]pyrimidine-6-carboxylate derivatives (e.g., compound 6d in ) exhibit similar core structures but differ in ester group size. The ethyl ester increases molecular weight and may influence lipophilicity and bioavailability compared to the methyl analog .
Substituents on the Pyrimidine Ring
- Amino and Thio Groups: Methyl 3-amino-5-methyl-4-oxo-thieno[2,3-d]pyrimidine-6-carboxylate () incorporates an amino group at position 3, which can participate in hydrogen bonding, altering target affinity compared to the unsubstituted parent compound .
Fused Ring Systems
- Pyrido vs. Thieno Pyrimidines: Pyrido[2,3-d]pyrimidines () replace the thiophene ring with a pyridine moiety, reducing sulfur-mediated interactions but increasing π-stacking capability .
Key Observations :
- Methyl ester derivatives often require milder conditions (e.g., room temperature hydrolysis) compared to ethyl analogs, which may involve prolonged reflux .
- Multicomponent reactions () achieve higher yields (≤85%) but are sensitive to substituent electronic effects .
Physical and Spectroscopic Properties
Key Observations :
- The methyl ester group consistently shows IR stretches near 1723 cm⁻¹, while keto groups appear at 1672–1693 cm⁻¹ .
- Ethyl esters display characteristic triplet signals for CH2CH3 (δ ~1.30 ppm) in ¹H NMR .
Commercial Availability and Cost
Key Observations :
Biological Activity
Methyl 4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
- IUPAC Name : Methyl 4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate
- Molecular Formula : C8H6N2O3S
- Molecular Weight : 210.21 g/mol
- CAS Number : 2303565-85-5
Biological Activity Overview
Methyl 4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate exhibits a range of biological activities including:
- Antimicrobial Activity : Demonstrated efficacy against various bacterial strains and fungi. Research indicates significant inhibition of growth for pathogens such as Staphylococcus aureus and Escherichia coli.
- Anticancer Properties : Studies have shown that derivatives of thieno[2,3-d]pyrimidines possess notable anticancer effects. For instance, compounds with similar structures have been reported to inhibit cancer cell proliferation in ovarian, renal, and breast cancer cell lines by over 80% .
- Enzyme Inhibition : The compound shows potential as an inhibitor of various enzymes such as phosphoinositide 3-kinase (PI3K), which is implicated in cancer signaling pathways. In vitro assays revealed significant inhibition rates against specific PI3K isoforms .
The biological activity of methyl 4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate is primarily attributed to its ability to interact with key biological targets:
- Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and interferes with metabolic pathways critical for bacterial survival.
- Anticancer Mechanism : It induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
- Enzyme Inhibition : By binding to the active sites of enzymes like PI3K, it prevents substrate access and subsequently inhibits downstream signaling pathways involved in cell growth and survival.
Anticancer Activity
A study evaluated the anticancer effects of thieno[2,3-d]pyrimidine derivatives on several cancer cell lines. The results showed that methyl 4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate exhibited:
| Cell Line | % Inhibition |
|---|---|
| IGROV1 (Ovarian) | 83.1% |
| RXF-393 (Renal) | 81.6% |
| T-47D (Breast) | 94.7% |
This data underscores the compound's potential as a lead candidate in cancer therapy .
Antimicrobial Testing
In antimicrobial assays, methyl 4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate demonstrated:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These findings highlight its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for methyl 4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate and its derivatives?
- Methodological Answer : The compound is synthesized via the Biginelli reaction, a one-pot multicomponent condensation of ethyl acetoacetate, aromatic aldehydes, and thioureas (or their thio analogs). Cyclization of intermediates under acidic or thermal conditions yields the thieno[2,3-d]pyrimidine core . For derivatives, alkylation or aryl substitution at the 3-amino or 2-thioxo positions can introduce structural diversity (e.g., benzylthio groups for enhanced bioactivity) . Characterization typically employs -NMR, -NMR, and single-crystal X-ray diffraction to confirm regiochemistry and tautomeric forms .
Q. How is the crystallographic structure of this compound validated, and what insights does it provide?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving ambiguities in regiochemistry, such as distinguishing between 3H and 4H tautomers. For example, SC-XRD data confirmed the planar geometry of the thienopyrimidine ring and hydrogen-bonding interactions stabilizing the crystal lattice . Metrics like -factor () and mean bond length deviations () ensure structural reliability .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of substituted thieno[2,3-d]pyrimidine derivatives?
- Methodological Answer :
- Catalyst Selection : Compare protic acids (e.g., HCl) versus Lewis acids (e.g., ZnCl) for Biginelli reactions. Lewis acids may enhance regioselectivity in bulky substituent incorporation .
- Solvent Systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol facilitates cyclization .
- Temperature Control : Anhydrous conditions at 60–80°C minimize side reactions during coupling steps (e.g., amide bond formation with L-glutamate esters) .
Q. What strategies address contradictions in biological activity data across structurally similar analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., 2-thioxo vs. 2-benzylthio groups) on bioactivity. For instance, 2-(benzylthio) analogs showed moderate inhibition against Proteus vulgaris and Pseudomonas aeruginosa, while 3-amino derivatives lacked efficacy .
- Dose-Response Studies : Use IC values to resolve discrepancies between in vitro and cellular assays. For antitumor analogs, validate activity via MTT assays and correlate with electronic properties (e.g., electron-withdrawing groups enhance cytotoxicity) .
Q. How do computational methods (e.g., DFT) align with experimental reactivity data for this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites. Compare with experimental reactivity (e.g., alkylation at the 3-position vs. 6-carboxylate group) .
- Kinetic Studies : Monitor reaction intermediates via LC-MS to validate computational transition states. Discrepancies may arise from solvent effects not modeled in simulations .
Q. What analytical techniques resolve spectral ambiguities in substituted thieno[2,3-d]pyrimidines?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
